molecular formula C18H15BrN2OS B2609348 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034252-12-3

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2609348
CAS No.: 2034252-12-3
M. Wt: 387.3
InChI Key: ANKZLTMYADVBTG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a bromophenyl group, a thiophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce functional groups necessary for further coupling.

    Coupling with Thiophenyl and Pyridinyl Groups: The bromophenyl intermediate is then coupled with thiophen-2-yl and pyridin-3-yl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of inhibitors for specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and thiophenyl groups can enhance its binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and binding characteristics. The bromine atom’s size and electronegativity can affect the compound’s overall electronic distribution, potentially enhancing its performance in specific applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-16-5-3-13(4-6-16)9-18(22)21-11-14-8-15(12-20-10-14)17-2-1-7-23-17/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKZLTMYADVBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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